molecular formula C23H20N4O5 B11041336 (3,5-dinitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

(3,5-dinitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B11041336
M. Wt: 432.4 g/mol
InChI Key: YHUYISVJQGTNRJ-UHFFFAOYSA-N
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Description

4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinylmethanone is a complex organic compound with a molecular formula of C23H21N3O3. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with an anilino group and a dinitrophenyl methanone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3,4-dihydroquinoline with aniline in the presence of a suitable catalyst to form the anilino-quinoline intermediate. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups, resulting in amino-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinylmethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, disrupting their normal function and leading to cellular effects such as inhibition of cell growth or induction of apoptosis. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinylmethanone apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both an anilino group and a dinitrophenyl moiety allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20N4O5

Molecular Weight

432.4 g/mol

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3,5-dinitrophenyl)methanone

InChI

InChI=1S/C23H20N4O5/c1-15-11-21(24-17-7-3-2-4-8-17)20-9-5-6-10-22(20)25(15)23(28)16-12-18(26(29)30)14-19(13-16)27(31)32/h2-10,12-15,21,24H,11H2,1H3

InChI Key

YHUYISVJQGTNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])NC4=CC=CC=C4

Origin of Product

United States

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